Ethyl [(methylamino)carbonothioyl]carbamate
Overview
Description
Ethyl [(methylamino)carbonothioyl]carbamate is a compound used for proteomics research . Its molecular formula is C5H10N2O2S, and it has a molecular weight of 162.21 .
Molecular Structure Analysis
The molecular structure of Ethyl [(methylamino)carbonothioyl]carbamate consists of 5 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Scientific Research Applications
Application in Synthesis and Biological Studies
- Role in Antineoplastic and Antimonoamineoxidase Properties : The compound has been used as a precursor in the synthesis of various benzohquinazoline derivatives with notable antineoplastic and antimonoamineoxidase properties. This indicates its importance in medicinal chemistry, particularly in the development of new therapeutic agents (Markosyan et al., 2010).
Detection and Quantification Techniques
- Surface-Enhanced Raman Scattering for Detection : Innovative techniques such as surface-enhanced Raman scattering (SERS) have been employed for the quantitative detection of Ethyl ([methylamino]carbonothioyl)carbamate, particularly in alcoholic beverages. This technique utilizes silver-coated gold nanoparticle colloids as amplifiers, providing a sensitive method for detecting this compound in various contexts (Yang et al., 2013).
Toxicity and Mitigation Strategies
- Progress in Preventing Accumulation : Recognizing the potential carcinogenic nature of Ethyl ([methylamino]carbonothioyl)carbamate, significant research has been directed towards developing strategies to prevent its accumulation in alcoholic beverages. Methods incorporate physical, chemical, enzymatic, and metabolic engineering technologies, aiming to mitigate the risks associated with its presence in consumer products (Zhao et al., 2013).
properties
IUPAC Name |
ethyl N-(methylcarbamothioyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2S/c1-3-9-5(8)7-4(10)6-2/h3H2,1-2H3,(H2,6,7,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSZDIQLSVMMBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=S)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl [(methylamino)carbonothioyl]carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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